5-bromo-N-cyclopropyl-2,3-difluoroaniline

Overview

Description

Molecular Structure Analysis

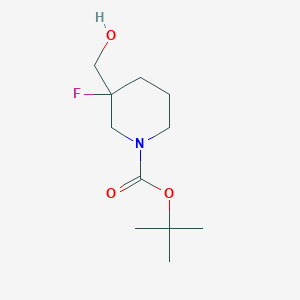

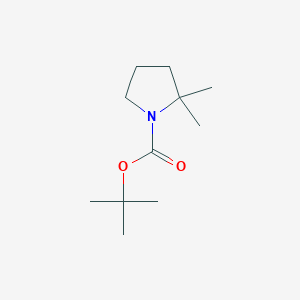

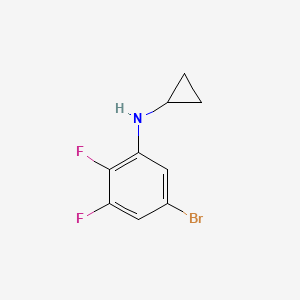

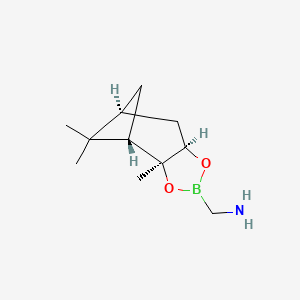

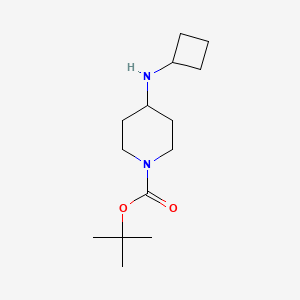

The molecular structure of 5-bromo-N-cyclopropyl-2,3-difluoroaniline consists of a cyclopropyl group attached to an aniline ring that is substituted with bromine and fluorine atoms. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such data was not found in the search results.Physical And Chemical Properties Analysis

5-bromo-N-cyclopropyl-2,3-difluoroaniline is a solid compound . Its molecular weight is 248.07 g/mol. More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Pharmacology

In pharmacology, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is a valuable intermediate for the synthesis of various pharmacologically active molecules. Its unique structure, incorporating bromine and fluorine atoms, makes it a suitable candidate for the development of new therapeutic agents, particularly in the realm of anticancer and antibacterial drugs . The presence of the cyclopropyl group can be leveraged to create compounds with enhanced binding affinity to biological targets.

Material Science

Within material science, this compound’s robust halogenated framework is utilized to create advanced polymers and coatings. These materials exhibit improved resistance to chemical degradation and thermal stability, making them ideal for use in harsh industrial environments or in the construction of high-performance composites.

Chemical Synthesis

As a building block in chemical synthesis, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is instrumental in the preparation of complex organic molecules. Its reactivity allows for selective bromination and fluorination reactions, which are crucial in the multi-step synthesis of intricate organic compounds, including natural products and pharmaceuticals .

Agriculture

In the agricultural sector, the compound finds application in the synthesis of novel agrochemicals. Its structural elements can contribute to the development of new pesticides and herbicides with specific action mechanisms, potentially leading to more effective crop protection strategies .

Environmental Science

Environmental science benefits from the use of 5-bromo-N-cyclopropyl-2,3-difluoroaniline in the analysis and breakdown of harmful environmental pollutants. The compound’s reactivity can be harnessed to create reagents that detect and neutralize toxic substances found in soil and water sources .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reagent in various analytical methods. Its defined structure and properties enable it to be used as a calibration standard in chromatography and spectroscopy, aiding in the accurate quantification of analytes in complex mixtures .

Biochemistry

In biochemistry, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is used in the study of enzyme-catalyzed halogenation reactions. Understanding these reactions is crucial for the design of biomimetic catalysts and the development of green chemistry approaches .

Medical Research

Lastly, in medical research, the compound’s potential as a precursor for radiolabeled tracers in positron emission tomography (PET) is being explored. This application could significantly advance diagnostic imaging techniques, particularly in oncology.

Safety and Hazards

According to the safety data sheet, 5-bromo-N-cyclopropyl-2,3-difluoroaniline is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name |

5-bromo-N-cyclopropyl-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-5-3-7(11)9(12)8(4-5)13-6-1-2-6/h3-4,6,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUWKKBKSNKZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-cyclopropyl-2,3-difluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Benzyloxy)methyl]-2-bromobenzene](/img/structure/B1528932.png)

![2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine](/img/structure/B1528935.png)